molecular formula C14H13N3O2S B348466 ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate

ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate

Cat. No.: B348466
M. Wt: 287.34g/mol
InChI Key: CNIBPPBFGNBAQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate is a heterocyclic compound that features a thiazole ring fused with a triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylthiosemicarbazide with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired thiazolo[3,2-b][1,2,4]triazole ring system .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or triazole rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique fusion of thiazole and triazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34g/mol

IUPAC Name

ethyl 6-methyl-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate

InChI

InChI=1S/C14H13N3O2S/c1-3-19-13(18)11-9(2)17-14(20-11)15-12(16-17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3

InChI Key

CNIBPPBFGNBAQF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)S1)C

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)S1)C

Origin of Product

United States

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